molecular formula C11H17NO3S2 B2940978 4-[3-Hydroxy-1-(3-thienyl)propyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 866051-12-9

4-[3-Hydroxy-1-(3-thienyl)propyl]-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2940978
CAS No.: 866051-12-9
M. Wt: 275.38
InChI Key: KNJSDLVBOBVYHB-UHFFFAOYSA-N
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Description

This compound is also known as 4-Thiomorpholinepropanol, γ-3-thienyl-, 1,1-dioxide . It has a molecular formula of C11H17NO3S2 and a molecular weight of 275.39 .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazinane ring attached to a thiophene ring via a propyl chain, which also carries a hydroxy group . For a more detailed structural analysis, it would be beneficial to refer to the compound’s MOL file or a dedicated chemical structure database.

Scientific Research Applications

Synthesis and Biological Activity

  • Analogs with Anti-inflammatory and Analgesic Activities : Compounds with structural similarities to thiazinane diones, such as 4H-thieno[3,4-c]pyrazole derivatives, have been synthesized and shown to exhibit significant analgesic, anti-inflammatory, and antipyretic activities, as well as platelet antiaggregating activity comparable to acetylsalicylic acid (Menozzi et al., 1992).

  • Antimicrobial Metal Complexes : Derivatives of 1,3-diones like "4-[3-Hydroxy-1-(3-thienyl)propyl]-1lambda6,4-thiazinane-1,1-dione" have been utilized to synthesize metal complexes that show moderate to excellent antimicrobial activity against various bacteria and fungi, suggesting potential for metal-derived drugs (Sampal et al., 2018).

Material Science and Polymer Synthesis

  • Polycondensation for Heterocyclic Moieties : Research into polycondensation reactions, such as the combination of ionic liquids and microwave irradiation, has led to the synthesis of polymers containing heterocyclic and chromophoric moieties, highlighting the versatility of thiazinane diones in material science (Mallakpour & Rafiee, 2007).

Chemical Synthesis and Mechanistic Studies

  • Novel Synthetic Routes : Studies have explored convenient synthetic methods for compounds containing thiophene units, which are structurally related to "4-[3-Hydroxy-1-(3-thienyl)propyl]-1lambda6,4-thiazinane-1,1-dione", leading to a variety of arylthiophenes with potential for further functionalization and application in drug development and material science (Kim & Kim, 2000).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Thiophene derivatives are known to exhibit a variety of biological activities , but the specific activities and mechanisms of this compound would need to be determined through experimental studies.

It should be stored at a temperature between 2 and 8 degrees Celsius . For more detailed physical and chemical properties, it would be beneficial to refer to the compound’s Safety Data Sheet (SDS) or a dedicated chemical properties database.

Safety and Hazards

The compound is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)-3-thiophen-3-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S2/c13-5-1-11(10-2-6-16-9-10)12-3-7-17(14,15)8-4-12/h2,6,9,11,13H,1,3-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJSDLVBOBVYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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